4-Fluoro-2-iodobenzonitrile
Overview
Description
4-Fluoro-2-iodobenzonitrile is an organic compound with the molecular formula C7H3FIN It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom at the fourth position and an iodine atom at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluoro-2-iodobenzonitrile can be synthesized through various methods. One common approach involves the halogen exchange reaction, where 4-fluorobenzonitrile is treated with iodine and a suitable catalyst under controlled conditions. Another method includes the direct iodination of 4-fluorobenzonitrile using iodine monochloride (ICl) or iodine and a strong oxidizing agent.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale halogen exchange reactions. The process requires precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-iodobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Coupling Reactions: It participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, ethanol), and bases (e.g., potassium carbonate).
Coupling Reactions: Palladium catalysts, bases (e.g., potassium phosphate), and solvents (e.g., tetrahydrofuran, toluene).
Reduction Reactions: Reducing agents (e.g., LiAlH4, hydrogen gas), solvents (e.g., ether, ethanol).
Major Products:
Substitution Reactions: Substituted benzonitriles with various functional groups.
Coupling Reactions: Biaryl compounds and other complex organic molecules.
Reduction Reactions: Benzylamines and related derivatives.
Scientific Research Applications
4-Fluoro-2-iodobenzonitrile is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the development of bioactive compounds and as a probe in biochemical studies.
Medicine: As an intermediate in the synthesis of potential drug candidates and therapeutic agents.
Industry: In the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-fluoro-2-iodobenzonitrile largely depends on its application. In organic synthesis, its reactivity is influenced by the electron-withdrawing effects of the fluorine and iodine substituents, which activate the benzene ring towards nucleophilic substitution and coupling reactions. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways it interacts with, which could include enzymes, receptors, or other biomolecules.
Comparison with Similar Compounds
4-Fluoro-2-iodobenzonitrile can be compared with other halogenated benzonitriles, such as:
2-Fluoro-4-iodobenzonitrile: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
4-Chloro-2-iodobenzonitrile: Chlorine substituent instead of fluorine, affecting the compound’s electronic properties and reactivity.
4-Bromo-2-iodobenzonitrile: Bromine substituent, which may influence the compound’s reactivity in coupling reactions.
The uniqueness of this compound lies in the combination of fluorine and iodine substituents, which provide a distinct set of electronic and steric properties, making it a valuable intermediate in various chemical transformations and applications.
Properties
IUPAC Name |
4-fluoro-2-iodobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FIN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCHISPSDYWBMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)I)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650476 | |
Record name | 4-Fluoro-2-iodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1031929-20-0 | |
Record name | 4-Fluoro-2-iodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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